Hydrogen fluoride-urea (65-75% HF)

Vue d'ensemble

Description

Hydrogen fluoride-urea (65-75% HF) is a compound that is used in various industrial processes . It is a weak acid that is a precursor to almost all fluorine compounds, including pharmaceuticals such as Fluoxetine (Prozac) . It is used as a chemical reagent in several industrial processes such as oil refinery .

Synthesis Analysis

Anhydrous hydrogen fluoride (HF) is used to remove the side chain protecting groups of the assembled peptide and to release the peptide from the resin . The non-controllable nucleophilicity and strong basicity of some of them cause undesired side reactions, which led to the introduction of hydrogen bonding to fine tune their nucleophilicity and basicity .

Molecular Structure Analysis

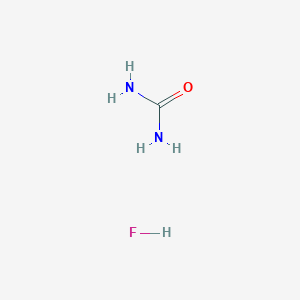

The molecular formula of Hydrogen fluoride is FH with a molecular weight of 20.00634 .

Chemical Reactions Analysis

Hydrogen fluoride is mainly used in the semiconductor industry as well as glass container manufacturing . It can go through a series of rigorous chemical reactions including polymerization, depolymerization, and reaction with water to form molecular complex .

Physical And Chemical Properties Analysis

Hydrogen fluoride is a colorless gas or fuming liquid (below 67°F) with a strong, irritating odor . It readily dissolves in water to form HF acid, which is also a colorless liquid that fumes in higher concentrations . The specific gravity of the liquid at 67°F is 1.00 .

Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of urea hydrofluoride, also known as “Urea, monohydrofluoride (8CI,9CI)” or “Hydrogen fluoride-urea (65-75% HF)”:

Catalysis in Organic Synthesis

Urea hydrofluoride is widely used as a catalyst in organic synthesis. Its ability to donate fluoride ions makes it an effective catalyst for various reactions, including alkylation, acylation, and rearrangement reactions. This compound helps in increasing the reaction rate and yield, making it a valuable tool in the synthesis of complex organic molecules .

Surface Treatment of Metals

Urea hydrofluoride is used in the surface treatment of metals, particularly in the aerospace and automotive industries. It helps in removing oxides and other impurities from metal surfaces, improving their adhesion properties for coatings and paints. This treatment enhances the durability and corrosion resistance of the metal components .

Hydrogen Production

Urea hydrofluoride plays a role in hydrogen production through the electrolysis of urea-containing solutions. This process is considered more energy-efficient and environmentally friendly compared to traditional water electrolysis. The use of urea hydrofluoride in this context helps in reducing the overall energy consumption and cost of hydrogen production .

Agricultural Applications

In agriculture, urea hydrofluoride is used as a component in certain fertilizers. Its ability to provide both nitrogen and fluoride ions makes it beneficial for plant growth and pest resistance. The compound is particularly useful in enhancing the nutrient uptake efficiency of crops, leading to improved yields .

Research and Development

Urea hydrofluoride is also a valuable reagent in various research and development projects. Its unique chemical properties make it suitable for studying reaction mechanisms, developing new materials, and exploring innovative applications in different scientific fields.

These applications highlight the versatility and importance of urea hydrofluoride in various scientific and industrial domains. If you have any specific questions or need further details on any of these applications, feel free to ask!

Catalysis in Organic Synthesis Etching and Cleaning in Semiconductor Manufacturing Surface Treatment of Metals Hydrogen Production Agricultural Applications : Pharmaceutical Industry : Water Treatment : Research and Development

Mécanisme D'action

Target of Action

Urea hydrofluoride, also known as “Urea, monohydrofluoride (8CI,9CI)” or “Hydrogen fluoride-urea (65-75% HF)”, primarily targets hydrophobic groups . It acts like a surfactant, capable of forming hydrogen bonds with the solvent .

Mode of Action

The compound’s mode of action is direct, through its preferential binding to the polymer or plates . This interaction results in a weakening of hydrophobic interactions between the polymer groups . The preferential binding and the consequent weakened hydrophobic interactions are driven by enthalpy and are related to the difference in the strength of the attractive dispersion interactions of urea and water with the polymer chain or plate .

Biochemical Pathways

Urea hydrofluoride affects the urea cycle , which converts toxic nitrogenous compounds to excretable urea in five biochemical reactions . It is also the source for endogenous arginine, ornithine, and citrulline production . The process mainly takes place in the liver, partly in the mitochondria, and partly in the cytoplasm of the hepatocytes .

Pharmacokinetics

Studies on similar compounds like hydroxyurea suggest that there is substantial interpatient variability observed, plus a novel oral absorption phenotype (rapid or slow) that influences serum hydroxyurea levels and total hydroxyurea exposure .

Result of Action

The result of urea hydrofluoride’s action is the unfolding of a chain of purely hydrophobic groups which otherwise adopts a compact structure in pure water . This unfolding process arises due to a weakening of hydrophobic interactions between the polymer groups . These findings suggest that, in denaturing proteins, urea (and perhaps other denaturants) forms stronger attractive dispersion interactions with the protein side chains and backbone than does water and, therefore, is able to dissolve the core hydrophobic region .

Action Environment

The action of urea hydrofluoride can be influenced by environmental factors. For instance, untreated urea or urine wastewater causes severe environmental pollution and threatens human health . Electrocatalytic and photo(electro)catalytic urea oxidation technologies under mild conditions have become promising methods for energy recovery and environmental remediation .

Safety and Hazards

Hydrogen fluoride is very poisonous, highly irritating, and corrosive . It can cause severe skin burns and eye damage . The effects may be delayed after exposure . Breathing in hydrogen fluoride at high levels or in combination with skin contact can cause death from an irregular heartbeat or from fluid buildup in the lungs .

Orientations Futures

Propriétés

IUPAC Name |

urea;hydrofluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O.FH/c2-1(3)4;/h(H4,2,3,4);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDRVJXDQOONPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)N.F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

80.062 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrogen fluoride-urea (65-75% HF) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-{2-[Benzyl(methyl)amino]ethoxy}ethoxy)ethan-1-ol](/img/structure/B3119225.png)